ethyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
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Overview
Description
Scientific Research Applications
Benzopyrones Synthesis
The condensation of o-hydroxyacetophenone and diethyl oxalate produces ethyl 2-hydroxy-4-oxochroman-2-carboxylate, which under certain conditions transforms into ethyl 4-oxochromen-2-carboxylate. Bromination of this compound yields epimeric 3-bromo-esters, leading to the creation of compounds with reactive bromine atoms, demonstrating the chemical reactivity and potential for further modification of similar structures (Bevan & Ellis, 1983).
Antimicrobial Activity
A series of compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate were synthesized and showed antibacterial and antifungal activities. These findings suggest potential applications in developing antimicrobial agents from compounds with similar chemical structures (Parameshwarappa et al., 2009).
Antitumor Activity
Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate exhibits distinct inhibition of cancer cell proliferation, indicating its potential use in cancer treatment or as a model for developing new antitumor drugs (Liu et al., 2018).
Chemoselective Synthesis
The versatility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate for synthesizing a variety of compounds demonstrates a chemoselective approach, which could be important for creating specific molecules for research or therapeutic purposes (Pretto et al., 2019).
Crystal Structure and Molecular Interaction
The synthesis and crystal structure analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate provides insights into its molecular interactions, which could be relevant for designing drugs or materials with specific properties (Jyothi et al., 2017).
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate is not well-documented in the current literature. Its potential applications in various fields suggest that it may have diverse mechanisms of action depending on the context.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8/c1-3-28-19-7-5-6-14-10-18(24(27)32-23(14)19)17-12-21(25)31-20-11-15(8-9-16(17)20)30-13-22(26)29-4-2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZNRAJVKVGFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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